N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and is often found in pharmaceuticals. The presence of carbamoyl and carboxamide groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to produce the desired compound . The reaction conditions often involve the use of dichloromethane as a solvent and bases like triethylamine or pyridine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This involves using safer and more efficient reagents and solvents. The overall yield of the industrial process can exceed 78%, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anticancer, antibacterial, and antiviral treatments.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(4-carbamoylphenyl)benzamide: An intermediate in the production of Pigment Yellow 181.
Para-aminobenzoic acid (PABA): Known for its use in pharmaceuticals and as a building block for various compounds.
Uniqueness
N-(4-carbamoylphenyl)-2-methyl-1H-benzimidazole-6-carboxamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N4O2 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-9-18-13-7-4-11(8-14(13)19-9)16(22)20-12-5-2-10(3-6-12)15(17)21/h2-8H,1H3,(H2,17,21)(H,18,19)(H,20,22) |
InChI Key |
ATKIVAXZRBPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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